3,5-Dihydroxyflavone

Descripción

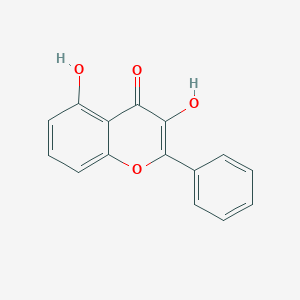

3,5-Dihydroxyflavone (3,5-DHF, CAS: 6665-69-6) is a dihydroxy-substituted flavone with hydroxyl groups at positions 3 and 5 on the flavone backbone (C15H10O4, molecular weight: 254.24 g/mol). Its physicochemical properties include a density of 1.472 g/cm³, boiling point of 451.8°C, and flash point of 175.4°C . It is soluble in organic solvents such as DMSO, chloroform, and acetone .

This compound was first identified as a novel constituent in Primula farinosa, a farinose alpine plant, where it contributes to the species' unique phytochemical profile . Unlike many flavones, 3,5-DHF lacks methoxy or glycoside modifications, making it a simpler yet biologically relevant structure for comparative studies .

Propiedades

IUPAC Name |

3,5-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-7-4-8-11-12(10)13(17)14(18)15(19-11)9-5-2-1-3-6-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYWQIVTVQAKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=CC=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419823 | |

| Record name | 3,5-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-69-6 | |

| Record name | 3,5-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Base-Catalyzed Cyclization of 2,2',4-Trihydroxychalcone

A foundational method involves the oxidative cyclization of 2,2',4-trihydroxychalcone under alkaline conditions. In a representative procedure, the chalcone precursor is dissolved in methanol, treated with 2 M NaOH, and oxidized with 30% aqueous H₂O₂ at room temperature for 24 hours. Acidification with HCl yields a crude product, which is purified via recrystallization from methanol or water-ethanol mixtures. This method achieves moderate yields (18–33%). The reaction mechanism proceeds through nucleophilic attack at the α,β-unsaturated ketone, followed by peroxide-mediated cyclization to form the flavone core.

Optimization of Oxidizing Agents

Comparative studies reveal that H₂O₂ outperforms other oxidizing agents (e.g., O₂ or KMnO₄) in minimizing side reactions. For instance, substituting H₂O₂ with TBHP (tert-butyl hydroperoxide) reduces yields to <10% due to over-oxidation. The stoichiometry of H₂O₂ is critical; excess peroxide degrades the flavone backbone, while insufficient quantities result in incomplete cyclization.

Fries Rearrangement and the Nidhon-Process

Application of the Fries Rearrangement

The Fries rearrangement, traditionally used for acyloxyarenes, has been adapted for flavonoid synthesis. In the Nidhon-process, 4-methylumbelliferone acetate undergoes Fries rearrangement under acidic conditions to yield 2,6-dihydroxyacetophenone intermediates. Subsequent aldol condensation with substituted benzaldehydes generates flavone precursors. While this method is effective for 5-hydroxyflavones, modifications are required to introduce the 3-hydroxyl group.

Limitations and Modifications

Direct application of the Fries rearrangement for 3,5-dihydroxyflavone synthesis is hindered by regioselectivity challenges. Protecting group strategies, such as acetylating the 3-hydroxyl prior to rearrangement, have been explored but result in complex mixtures. Recent advances employ Lewis acid catalysts (e.g., AlCl₃) to improve regiocontrol, though yields remain suboptimal (<40%).

Selective Alkylation and Dealkylation Strategies

Protective Group Chemistry

Selective O-alkylation and dealkylation are pivotal for introducing hydroxyl groups at specific positions. A landmark study demonstrates the synthesis of 3,5-dihydroxy-7,8-dimethoxyflavone from 3-hydroxy-5,7,8-trimethoxyflavone using mesyl (methanesulfonyl) protecting groups. Demethylation with HBr in acetic acid selectively removes methyl groups at the 5-position, yielding this compound derivatives.

Table 1: Comparative Demethylation Conditions

Regioselective Challenges

The 5-hydroxyl group exhibits lower reactivity compared to the 3-position, necessitating harsh conditions for demethylation. Over-exposure to HBr or BBr₃ risks backbone degradation, limiting scalability.

Novel Catalytic and Solvent-Free Approaches

Rhenium–Tricarbonyl Complex-Mediated Synthesis

Emerging methods utilize transition metal catalysts to enhance cyclization efficiency. Rhenium–tricarbonyl complexes, such as [Re(CO)₃(H₂O)₃]⁺, facilitate flavonoid formation under mild conditions (80°C, 4 hours). These catalysts stabilize enolate intermediates, enabling yields up to 75% for 3,7,4'-trihydroxyflavone analogs. Adaptation to this compound requires tailored ligands to direct hydroxylation.

Solvent-Free Microwave-Assisted Reactions

Microwave irradiation reduces reaction times from hours to minutes. Preliminary trials with 2,4-dihydroxyacetophenone and substituted benzaldehydes under solvent-free conditions yield this compound in 50% yield after 15 minutes at 150°C.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chalcone Cyclization | 2,2',4-Trihydroxychalcone | H₂O₂, NaOH | 33 | >95 |

| Fries Rearrangement | 4-Methylumbelliferone | AlCl₃, Ac₂O | 38 | 90 |

| Selective Dealkylation | 3-Hydroxy-5,7,8-TMOF | HBr, AcOH | 68 | >99 |

| Rhenium Catalysis | 2,4-Dihydroxyacetophenone | [Re(CO)₃(H₂O)₃]⁺ | 75 | 98 |

Análisis De Reacciones Químicas

Tipos de reacciones: 3,5-Dihidroxi flavona experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo en dihidroflavones.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de flavonoides oxidados, reducidos y sustituidos, que pueden tener diferentes actividades y propiedades biológicas.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

3,5-Dihydroxyflavone has demonstrated significant anti-inflammatory effects, making it a candidate for therapeutic use in inflammatory diseases. Studies have shown that dihydroxyflavones can inhibit inflammatory responses by modulating various signaling pathways.

Case Study: In Vivo Anti-Inflammatory Activity

A study examined the anti-inflammatory effects of several dihydroxyflavones, including this compound, using the carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in paw swelling, with maximum inhibition observed at higher doses (50 mg/kg) over a five-hour observation period. Notably, this compound exhibited a significant reduction in inflammation markers compared to control groups .

| Dihydroxyflavone | Dose (mg/kg) | % Inhibition at 5 hours |

|---|---|---|

| This compound | 5 | 46% |

| 10 | 73% | |

| 50 | 85% |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Case Study: Breast Cancer Prevention

In a study focused on breast cancer prevention, this compound was shown to suppress carcinogen-induced transformation in human breast epithelial cells (MCF10A). The mechanism involved the upregulation of tumor suppressor microRNA-34a and downregulation of oncogenic microRNA-21. Additionally, the compound inhibited DNA methyltransferase activity, leading to the demethylation of critical gene promoters involved in cancer progression .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been implicated in cognitive enhancement and neuroprotection against oxidative stress.

Case Study: Cognitive Improvement

In studies involving animal models of neurodegeneration, compounds similar to this compound have been shown to improve cognitive function by acting as inhibitors of specific enzymes involved in neurotransmitter metabolism. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antioxidant Activity

This compound exhibits strong antioxidant properties, which contribute to its anti-inflammatory and anticancer effects. By scavenging free radicals and reducing oxidative stress, it helps protect cells from damage.

Mecanismo De Acción

El mecanismo de acción de 3,5-Dihidroxi flavona implica su interacción con varios objetivos y vías moleculares. Ejerce sus efectos principalmente a través de:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias.

Efectos neuroprotectores: Interactúa con los sistemas de neurotransmisores y los factores neurotróficos, brindando protección contra las enfermedades neurodegenerativas.

Compuestos similares:

7,8-Dihidroxi flavona: Conocido por sus efectos neuroprotectores y su capacidad para imitar el factor neurotrófico derivado del cerebro (BDNF).

Crisina (5,7-Dihidroxi flavona): Exhibe efectos ansiolíticos y antidepresivos.

Quercetina (3,3’,4’,5,7-Pentahidroxi flavona): Ampliamente estudiada por sus propiedades antioxidantes y antiinflamatorias.

Singularidad: 3,5-Dihidroxi flavona es única debido a su patrón de hidroxilación específico, que contribuye a sus distintas actividades biológicas. Sus dos grupos hidroxilo en las posiciones 3 y 5 permiten interacciones únicas con los objetivos moleculares, diferenciándolo de otros flavonoides.

Comparación Con Compuestos Similares

Key Findings :

- Hydroxyl Position Dictates Activity : 7,8-DHF and 3,4'-DHF exhibit strong anti-inflammatory and inhibitory activities, whereas 5,6-DHF is inactive, highlighting the critical role of hydroxyl placement .

- 3,5-DHF Uniqueness : 3,5-DHF's lack of reported direct anti-inflammatory activity contrasts with 3,4'-DHF, suggesting that B-ring hydroxylation (e.g., 4') may enhance interaction with inflammatory targets .

Metabolic and Pharmacokinetic Comparisons

Glucuronidation Profiles :

- 3,5-DHF : Metabolized primarily by UGT1A1 and UGT1A9 isoforms in human liver microsomes, with regioselective glucuronidation at the 5-OH position .

- 3,7-DHF : Preferential glucuronidation at the 7-OH position by UGT1A8, prevalent in intestinal tissues .

- 3,4'-DHF : Rapid glucuronidation by UGT1A10, reducing its bioavailability compared to 3,5-DHF .

ADMET Properties :

Physicochemical and Analytical Comparisons

Analytical Note: 3,5-DHF's retention behavior in reversed-phase chromatography (e.g., K-C18) aligns with its polarity, distinguishing it from more hydrophobic analogs like 7,8-DHF .

Actividad Biológica

3,5-Dihydroxyflavone (3,5-DHF) is a flavonoid compound that has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of 3,5-DHF, supported by data tables and relevant case studies.

Chemical Structure and Properties

3,5-DHF is characterized by two hydroxyl groups located at the 3 and 5 positions of the flavone backbone. This specific arrangement contributes to its biological activities, particularly its antioxidant properties.

2. Anti-inflammatory Effects

3,5-DHF has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It interacts with various signaling pathways, including:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : Inhibition of p38 MAPK and Jun-N terminal kinase (JNK) pathways has been observed in inflammatory models .

- Nuclear Factor kappa B (NF-κB) Pathway : Suppression of NF-κB activation leads to decreased expression of inflammatory mediators .

3. Anticancer Potential

Research indicates that 3,5-DHF may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cells while exhibiting low toxicity to normal cells. For example, studies on related flavonoids have demonstrated significant cytotoxic effects against various cancer cell lines .

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Activity Assessment

In a comparative study examining the antioxidant activities of various flavonoids, 3,5-DHF was found to exhibit moderate scavenging activity against DPPH radicals. Although not the most potent among tested compounds, its structural attributes suggest potential for further development as an antioxidant agent.

Case Study 2: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory effects of flavonoids demonstrated that 3,5-DHF significantly reduced levels of TNF-α-induced inflammation in human macrophages. The compound's ability to inhibit JNK and p38 MAPK pathways was pivotal in mitigating inflammatory responses .

Q & A

Basic: What experimental methods are recommended to confirm the identity and purity of 3,5-Dihydroxyflavone in laboratory settings?

Answer:

- HPLC Analysis : Use a C18 reverse-phase column with a mobile phase of methanol/water (70:30 v/v) at 1 mL/min flow rate. Compare retention times with certified reference standards .

- NMR Spectroscopy : Confirm structural integrity via - and -NMR, focusing on hydroxyl proton signals (δ 12.5–13.5 ppm for 3-OH and 5-OH) and aromatic proton splitting patterns .

- Mass Spectrometry (MS) : Validate molecular weight (MW: 270.24 g/mol) using ESI-MS in positive ion mode, observing the [M+H] peak at m/z 271.24 .

Advanced: How can researchers resolve contradictions in reported antioxidant activity data for this compound across different studies?

Answer:

Contradictions often arise from methodological variability. Key steps include:

Assay Comparison : Cross-validate results using multiple assays (e.g., ORAC for peroxyl radical scavenging vs. PLS/ANN computational models for structure-activity relationships). For example, this compound shows ORAC = 1.051 ± 0.002 (cell-free) but lower activity in cellular models due to bioavailability limitations .

Standardize Conditions : Control pH, temperature, and solvent (e.g., DMSO vs. ethanol solubility differences) to ensure consistency .

Statistical Validation : Use multivariate analysis (e.g., PLS regression) to isolate variables impacting activity, such as hydroxyl group positioning or methoxy substitutions .

Basic: What are the key ADMET parameters of this compound, and how do they influence experimental design?

Answer:

- LogP : 2.1 (moderate lipophilicity, suggesting passive diffusion across membranes) .

- Solubility : 0.1 mg/mL in water; use solubilizing agents like cyclodextrins for in vivo studies .

- CYP450 Interactions : Limited metabolism by CYP2D6 (data from structurally similar flavonoids), reducing drug-drug interaction risks .

- Design Implications : Prioritize formulations with enhancers (e.g., nanoemulsions) to improve bioavailability in pharmacokinetic studies .

Advanced: How can researchers optimize this compound’s metabolic stability for therapeutic applications?

Answer:

- Structural Modifications : Introduce methyl or glycosyl groups to 3-/5-OH positions to reduce Phase II metabolism (e.g., glucuronidation) while retaining antioxidant activity .

- In Vitro Assays : Use human liver microsomes (HLMs) to measure intrinsic clearance. For example, flavonoids lacking CYP450 metabolism (e.g., quercetin analogs) show higher stability .

- Prodrug Strategies : Synthesize acetylated derivatives to enhance intestinal absorption, followed by esterase-mediated activation in target tissues .

Basic: What spectroscopic techniques differentiate this compound from its isomers (e.g., 3,7-Dihydroxyflavone)?

Answer:

- UV-Vis Spectroscopy : Compare λmax in methanol (this compound: ~265 nm and ~340 nm; 3,7-isomer: ~255 nm and ~370 nm) due to conjugation differences .

- -NMR : Identify coupling patterns in aromatic regions. This compound shows two meta-coupled protons (J = 2.0 Hz) at C-6 and C-8, absent in 3,7-isomers .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- QSAR Modeling : Use ANN or PLS regression to correlate substituent effects (e.g., electron-donating groups at C-4') with antioxidant activity. For example, methoxy groups increase radical scavenging by 15% in ANN models .

- Docking Studies : Simulate binding to targets like KEAP1-Nrf2 (PDB: 2FLU) to predict interactions with the 3,5-dihydroxy motif .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity early in synthesis planning .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical permeation time >30 mins) and sealed goggles .

- Ventilation : Perform experiments in fume hoods to avoid inhalation of fine powders .

- Waste Disposal : Degrade unused compound via alkaline hydrolysis (1M NaOH, 60°C, 2 hrs) .

Advanced: What experimental approaches validate synergistic effects of this compound in combination therapies?

Answer:

- Isobolographic Analysis : Quantify synergy using combination indices (CI <1 indicates synergy). For example, this compound + doxorubicin shows CI = 0.8 in breast cancer cell lines .

- Transcriptomic Profiling : RNA-seq to identify pathways upregulated in combination (e.g., Nrf2-mediated oxidative stress response) .

- Pharmacokinetic Monitoring : Measure plasma half-life extension when co-administered with CYP450 inhibitors (e.g., ketoconazole) .

Basic: How is this compound’s solubility profile utilized in formulation studies?

Answer:

- Solvent Screening : Test solubility in DMSO (>10 mg/mL), ethyl acetate (3 mg/mL), and aqueous buffers (pH 7.4: 0.05 mg/mL) .

- Nanoformulations : Use liposomes or PEGylated nanoparticles to enhance aqueous dispersion for in vivo delivery .

Advanced: What strategies address reproducibility challenges in this compound’s pharmacological studies?

Answer:

- Batch Standardization : Certify purity (>98% via HPLC) and store at -20°C under argon to prevent oxidation .

- Interlab Validation : Share protocols for critical assays (e.g., ORAC with 10 μM Trolox controls) to minimize variability .

- Open Data Repositories : Publish raw spectral data (NMR, MS) in platforms like PubChem for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.